Tetromycin C1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

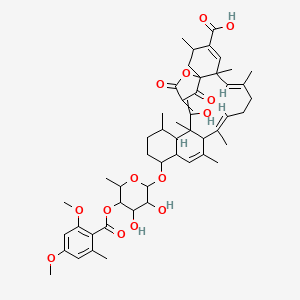

IUPAC Name |

(7E,11E)-17-[5-(2,4-dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H64O14/c1-23-13-12-14-24(2)37-27(5)18-31-33(62-47-40(52)39(51)41(29(7)61-47)63-45(57)35-26(4)17-30(59-10)19-34(35)60-11)16-15-25(3)38(31)49(37,9)42(53)36-43(54)50(64-46(36)58)21-28(6)32(44(55)56)22-48(50,8)20-23/h14,17-20,22,25,28-29,31,33,37-41,47,51-53H,12-13,15-16,21H2,1-11H3,(H,55,56)/b23-20+,24-14+,42-36? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGLWTGIQGFBBV-LDBYSGHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)C)C)C(=C2)C)C)OC6C(C(C(C(O6)C)OC(=O)C7=C(C=C(C=C7C)OC)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C2C1C3(C(/C(=C/CC/C(=C/C4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)/C)/C)C(=C2)C)C)OC6C(C(C(C(O6)C)OC(=O)C7=C(C=C(C=C7C)OC)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tetromycin C1

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of Tetromycin C1. This compound, identified as an antibiotic bactericide isolated from Streptomyces sp. with the chemical formula C₅₀H₆₄O₁₄, is known to exhibit antibacterial activity, particularly against Gram-positive bacteria. However, comprehensive studies elucidating its molecular target, affected signaling pathways, and quantitative inhibitory data are not available in the public domain.

The following in-depth guide pertains to the tetracycline class of antibiotics . It is crucial to understand that This compound is a distinct chemical entity and is not a member of the tetracycline family. The information provided below serves as a detailed example of a well-characterized antibiotic mechanism of action and should not be interpreted as the mechanism for this compound. This guide is intended for researchers, scientists, and drug development professionals as a reference on a related, but different, class of antibacterial agents.

Mechanism of Action of Tetracycline Antibiotics

Tetracyclines are a class of broad-spectrum antibiotics that function as inhibitors of bacterial protein synthesis. Their bacteriostatic action is achieved by reversibly binding to the 30S ribosomal subunit in prokaryotes. This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[1][2][3][4] By blocking this crucial step in translation, tetracyclines prevent the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[4]

Mammalian cells are generally not susceptible to the effects of tetracyclines because their ribosomes are structurally different (composed of 40S and 60S subunits) and they do not possess the same active transport system that concentrates tetracyclines within bacterial cells.[3]

The primary binding site for tetracyclines on the 30S subunit is located within the 16S rRNA. This interaction is crucial for its inhibitory effect. Recent studies have also suggested the existence of secondary binding sites, which may contribute to the overall mechanism of action.[5][6]

Signaling Pathway of Tetracycline Action

The following diagram illustrates the mechanism by which tetracyclines inhibit protein synthesis in bacteria.

Quantitative Data: Antibacterial Activity of Tetracycline

The antibacterial efficacy of tetracyclines is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for tetracycline against various bacterial strains. It is important to note that these values can vary depending on the specific strain and the testing conditions.

| Bacterial Species | Type | Tetracycline MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.25 - 128 |

| Streptococcus pneumoniae | Gram-positive | 0.06 - 64 |

| Enterococcus faecalis | Gram-positive | 8 - >128 |

| Escherichia coli | Gram-negative | 1 - >128 |

| Haemophilus influenzae | Gram-negative | 0.5 - 32 |

| Neisseria gonorrhoeae | Gram-negative | 0.25 - 16 |

| Chlamydia trachomatis | Atypical | 0.06 - 1 |

| Mycoplasma pneumoniae | Atypical | 0.5 - 2 |

Data compiled from various sources. MIC values can vary significantly based on resistance patterns.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.

Objective:

To determine the lowest concentration of a tetracycline antibiotic that inhibits the visible growth of a specific bacterial strain in a liquid growth medium.

Materials:

-

Tetracycline antibiotic stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[7]

-

Pure culture of the test bacterium.

-

Spectrophotometer.

-

Incubator (35 ± 2 °C).

-

Sterile pipette tips and multichannel pipettes.

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

Serial Dilution of Antibiotic: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the tetracycline stock solution (at a concentration that is twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume in each well to 100 µL.

-

Incubation: a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading the Results: a. After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[8] For tetracyclines, which are bacteriostatic, a small pinpoint of growth at the bottom of the well may be disregarded.[8]

Experimental Workflow Diagram

The following diagram outlines the workflow for the broth microdilution MIC assay.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Tetromycin C1: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C1 is a polyketide antibiotic produced by the actinomycete strain Streptomyces sp. MK67-CF9.[1] As a member of the tetracycline class of antibiotics, it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic lactone with the molecular formula C₅₀H₆₄O₁₄ and a molecular weight of 889.03 g/mol .[1][2] The chemical structure, as described in patent JPH1057089A, is presented below.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₅₀H₆₄O₁₄ |

| Molecular Weight | 889.03 g/mol |

| Appearance | Colorless needle-like crystals |

| Melting Point | 190-193 °C |

| Specific Rotation | [α]D²⁵ = -26.0° (c 0.53 in acetone) |

| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 889.4352 (M+H)⁺ |

Biological Activity

This compound demonstrates significant antibacterial activity, primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains have been determined and are summarized in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 6538P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus 209P | 3.13 |

| Bacillus subtilis ATCC 6633 | 1.56 |

| Micrococcus luteus ATCC 9341 | 0.78 |

| Escherichia coli NIHJ | > 100 |

| Klebsiella pneumoniae ATCC 10031 | > 100 |

| Pseudomonas aeruginosa ATCC 9027 | > 100 |

Experimental Protocols

Fermentation of Streptomyces sp. MK67-CF9 for this compound Production

A detailed workflow for the fermentation process is outlined below.

Caption: Fermentation workflow for this compound production.

Methodology:

-

Inoculum Preparation: A loopful of Streptomyces sp. MK67-CF9 from a slant culture is used to inoculate a seed medium (e.g., starch, soybean meal, yeast extract, and inorganic salts). The seed culture is incubated at 27°C for 2-3 days on a rotary shaker.

-

Production Fermentation: The seed culture is then transferred to a production medium with a similar composition. The production fermentation is carried out at 27°C for 7 days with aeration and agitation.

-

Harvesting: After incubation, the culture broth is centrifuged to separate the mycelial cake from the supernatant.

Isolation and Purification of this compound

The following diagram illustrates the purification process of this compound from the culture broth.

References

Unveiling the Potency of Tetromycin C1: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Tetromycin C1, a member of the tetracycline class of antibiotics, with a specific focus on its efficacy against gram-positive bacteria. This document compiles available quantitative data, outlines detailed experimental protocols for assessing antibacterial activity, and visualizes the underlying mechanism of action and experimental workflows.

Executive Summary

This compound, a polyketide antibiotic produced by Streptomyces sp., has demonstrated significant antibacterial activity, particularly against a range of gram-positive pathogens. This guide synthesizes the available data to present a clear picture of its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the field of antibiotic discovery.

Quantitative Antimicrobial Activity of Tetromycins

The antimicrobial efficacy of this compound and its related compounds (C2, C3, C4, and C5) has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values (μg/mL) against various bacterial strains as disclosed in patent JP-H1057089-A.[1][2] The data highlights the potent activity of this compound against several medically important gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Tetromycins (μg/mL)

| Test Organism | This compound | Tetromycin C2 | Tetromycin C3 | Tetromycin C4 | Tetromycin C5 |

| Staphylococcus aureus 209P | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |

| Staphylococcus aureus Smith | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |

| Staphylococcus aureus 57 (Methicillin-resistant) | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |

| Staphylococcus aureus 85 (Methicillin-resistant) | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |

| Bacillus subtilis PCI 219 | 0.39 | 0.78 | 0.39 | 0.39 | 0.39 |

| Micrococcus luteus PCI 1001 | 0.20 | 0.39 | 0.20 | 0.20 | 0.20 |

| Escherichia coli NIHJ | >100 | >100 | >100 | >100 | >100 |

| Klebsiella pneumoniae PCI 602 | >100 | >100 | >100 | >100 | >100 |

| Pseudomonas aeruginosa P-3 | >100 | >100 | >100 | >100 | >100 |

| Shigella flexneri EW-10 | 100 | >100 | 100 | 100 | 100 |

| Salmonella typhi T-63 | 50 | 100 | 50 | 50 | 50 |

| Proteus vulgaris OX-19 | >100 | >100 | >100 | >100 | >100 |

Data sourced from patent JP-H1057089-A.[1]

Experimental Protocols

While specific, detailed experimental protocols for the original determination of this compound's MIC values are not extensively published beyond the mention of the agar dilution method on Mueller-Hinton agar as per the standard method of the Japanese Society of Chemotherapy, this section provides a representative, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against gram-positive bacteria via the broth microdilution method.[1][3] This method is widely accepted and aligns with international standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Test compound (e.g., this compound)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting concentration of the antimicrobial agent (in CAMHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacterial growth without antimicrobial), and well 12 will serve as a negative control (sterile medium).

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

-

Quality Control:

-

A known quality control strain with a defined MIC range for a standard antibiotic should be included in each run to ensure the validity of the results.

Visualizing a Presumed Mechanism of Action and Experimental Workflow

Due to the limited publicly available research specifically on this compound's signaling pathways, the following diagram illustrates the generally accepted mechanism of action for tetracycline antibiotics, which is the inhibition of bacterial protein synthesis. It is presumed that this compound, as a tetracycline-like compound, follows a similar mechanism.

Caption: Presumed mechanism of action of this compound on gram-positive bacteria.

The following diagram outlines a general experimental workflow for the initial screening and assessment of the antibacterial activity of a novel compound like this compound.

Caption: General experimental workflow for antibacterial activity assessment.

Conclusion

This compound exhibits potent in vitro activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The provided data and standardized protocols offer a foundational resource for researchers engaged in the evaluation and development of new antibacterial agents. Further investigation into the precise mechanism of action, in vivo efficacy, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Final report from the Committee on Antimicrobial Susceptibility Testing, Japanese Society of Chemotherapy, on the agar dilution method (2007) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetromycin C1: A Technical Guide to Potential Therapeutic Applications

Disclaimer: This document provides a technical overview of the potential therapeutic applications of Tetromycin C1. It is important to note that publicly available research specifically on this compound is limited. The information presented herein is largely extrapolated from studies on the broader class of tetracycline antibiotics. Further research is required to validate these potential applications for this compound itself.

Executive Summary

This compound is an antibiotic isolated from Streptomyces sp.[1]. While specific research on this compound is sparse, its classification as a tetracycline suggests a range of potential therapeutic applications beyond its immediate antibacterial properties. This guide explores these possibilities, drawing on the well-documented activities of the tetracycline class of antibiotics. The primary mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect[2][3][4][5]. However, emerging evidence has highlighted significant non-antibiotic activities, including anti-inflammatory and anticancer properties[6][7][8][9][10][11][12][13]. This paper will delve into these potential applications, providing a framework for future research and development of this compound.

Core Compound Information

| Property | Description | Source |

| Name | This compound | [1] |

| Source | Isolated from Streptomyces sp. | [1] |

| Chemical Class | Tetracycline Antibiotic | Inferred from name and source |

| Known Activity | Antibiotic bactericide | [1] |

| Patent | JP-H1057089-A | [14] |

Potential Therapeutic Applications

Based on the activities of the broader tetracycline class, this compound holds potential in the following therapeutic areas:

Antibacterial Agent

The foundational application of tetracyclines is in combating bacterial infections. A Japanese patent indicates that this compound exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains[14][15].

Mechanism of Action: Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[2][3][4][5][16]. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Potential Advantages: The activity against multi-drug resistant bacteria, as suggested by the patent for this compound, is a significant advantage in the current landscape of increasing antibiotic resistance.

Anti-inflammatory Agent

Numerous studies have demonstrated the anti-inflammatory properties of tetracyclines, independent of their antimicrobial activity[6][7][8][9][10]. This opens up therapeutic possibilities for a range of inflammatory conditions.

Potential Mechanisms of Action:

-

Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines can inhibit the activity of MMPs, enzymes that degrade the extracellular matrix and contribute to tissue destruction in inflammatory diseases[3].

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines.

-

Inhibition of Inflammatory Cell Migration: Tetracyclines may interfere with the chemotaxis of neutrophils and other inflammatory cells to the site of inflammation[8].

Potential Indications:

-

Dermatological conditions like rosacea and acne vulgaris[7][8].

-

Rheumatoid arthritis.

-

Periodontitis.

Anticancer Agent

Recent research has uncovered potential anticancer activities of some tetracyclines[11][12][13]. These findings suggest that this compound could be investigated for its utility in oncology.

Potential Mechanisms of Action:

-

Inhibition of MMPs: As in inflammation, the inhibition of MMPs can also play a role in preventing cancer cell invasion and metastasis[3].

-

Induction of Apoptosis: Some tetracyclines have been shown to induce programmed cell death (apoptosis) in cancer cells[11].

-

Anti-angiogenic Effects: They may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.

-

Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can interfere with mitochondrial protein synthesis, which can be detrimental to rapidly dividing cancer cells[11].

Experimental Protocols

As specific experimental data for this compound is not available, this section provides generalized protocols for evaluating the potential therapeutic applications based on standard methodologies used for tetracycline antibiotics.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, including MRSA strains)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of mammalian cells.

Materials:

-

This compound

-

Mammalian cell line (e.g., human dermal fibroblasts for general toxicity, or a cancer cell line like HeLa for anticancer screening)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Signaling Pathways and Workflows

Caption: Inhibition of bacterial protein synthesis by this compound.

Caption: Potential anti-inflammatory mechanisms of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Potent Anti-Inflammatory Effects of Tetracyclines on Human Eosinophils [frontiersin.org]

- 7. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of erythromycin and tetracycline on Propionibacterium acnes induced production of chemotactic factors and reactive oxygen species by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

- 16. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early-Stage Research on Tetromycin C1 Cytotoxicity: A Technical Guide and Predictive Analysis

Introduction

Tetromycin C1 is an antibiotic compound isolated from Streptomyces sp. with the CAS number 205433-82-5.[1][2] While its potent antibacterial properties, particularly against Gram-positive bacteria, have been noted, publicly available data on its early-stage cytotoxicity is limited. A patent describing this compound and related compounds mentions their "low toxicity," however, this claim is not substantiated with quantitative data in the available literature.[3]

This technical guide is intended for researchers, scientists, and drug development professionals. In the absence of specific cytotoxic data for this compound, this document provides a comprehensive overview of the known cytotoxic effects of the broader class of tetracycline antibiotics. This information serves as a predictive framework for investigating the potential cytotoxicity of this compound and offers a guide to the standard experimental protocols and signaling pathways to consider in such an evaluation. The data presented here is derived from studies on well-characterized tetracycline analogues, which can be used as benchmarks in the early-stage cytotoxic assessment of novel compounds like this compound.

Quantitative Cytotoxicity Data of Tetracycline Analogues

To provide a quantitative context for the potential cytotoxicity of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetracycline derivatives in different cancer cell lines. This data is crucial for designing initial dose-response studies for new compounds.

Table 1: IC50 Values of Tetracycline Analogues in Human Colorectal Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Exposure Time | Assay |

| Doxycycline | HT29 | ~20 | 24h | Not Specified |

| COL-3 | HT29 | ~10 | 24h | Not Specified |

Source: Data extrapolated from studies on tetracycline analogues.[4]

Table 2: IC50 Values of Tetracycline Analogues in Human Acute Myeloid Leukemia HL-60 Cells

| Compound | Cell Line | IC50 (µg/mL) | Exposure Time | Assay |

| Doxycycline | HL-60 | 9.2 | 24h | Resazurin assay |

| Minocycline | HL-60 | 9.9 | 24h | Resazurin assay |

| COL-3 | HL-60 | 1.3 | 24h | Resazurin assay |

Source: Data from a study on the cytotoxic effects of tetracycline analogues in leukemia cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of tetracycline compounds. These protocols can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

-

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cellular DNA content by flow cytometry.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways implicated in tetracycline-induced cytotoxicity and typical experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Anti-Proliferative Activity of Secondary Metabolite from the Marine Streptomyces sp. against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity effect of secondary metabolites of Streptomyces koyangensis and Streptomyces tunisiensis isolated from saline soils of Garmsar City on human breast cancer cell line (MCF-7 IBRC C10082) - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

Methodological & Application

Application Notes and Protocols for Tetromycin C1 Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antibacterial efficacy of Tetromycin C1, an antibiotic isolated from Streptomyces sp. The included methodologies detail the determination of its minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity.

Introduction

This compound is a polyketide antibiotic with demonstrated activity against Gram-positive bacteria.[1] Understanding its antibacterial profile is crucial for its potential development as a therapeutic agent. The following protocols are based on established standards for antimicrobial susceptibility testing and provide a framework for consistent and reproducible evaluation of this compound's bioactivity.

Mechanism of Action

While specific studies on this compound's mechanism are limited, as a member of the tetracycline class of antibiotics, it is presumed to inhibit bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing polypeptide chain, leading to a bacteriostatic effect.

Below is a diagram illustrating the generalized mechanism of action for tetracycline antibiotics.

Data Presentation

The antibacterial activity of this compound against various Gram-positive bacteria has been determined by measuring the Minimum Inhibitory Concentration (MIC). The following table summarizes these findings.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus aureus 209P | 3.13 |

| Streptococcus pyogenes | 0.78 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 0.2 |

Note: Data extracted from patent JP-H1057089-A. The patent indicates this data is in "Table 1" and was determined using the Japan Society of Chemotherapy standard method on Mueller-Hinton agar.

Experimental Protocols

The following are detailed protocols for conducting key antibacterial and cytotoxicity assays for this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Experimental Workflow:

References

Application Notes and Protocols: Tetromycin C1 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C1 is a polyketide antibiotic produced by Streptomyces sp. that demonstrates bacteriostatic activity against a range of bacteria.[1] As with many antibiotics in the tetracycline class, its mechanism of action involves the inhibition of protein synthesis in bacteria.[2][3][4] Proper preparation and storage of this compound solutions are critical to ensure its stability and efficacy in research and drug development applications. These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as methods for determining its solubility and stability.

Data Presentation

Table 1: this compound Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅₀H₆₄O₁₄ |

| Appearance | Colorless acicular crystal |

| CAS Number | 205433-82-5 |

Source: PubChem, MedChemExpress[5]

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Protect from light and moisture. |

| 4°C | 2 years | Protect from light and moisture. | |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Source: InvivoChem

Table 3: Solubility of this compound

| Solvent | Quantitative Data | Notes |

| DMSO | Data not available. It is suggested that it may dissolve in DMSO. | It is recommended to determine the specific solubility for your lot of this compound. |

| Ethanol | Data not available. | |

| Water | Data not available. | |

| DMF | Data not available. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 8.89 mg of this compound for 1 mL of DMSO.

-

Dissolving: Add the weighed this compound powder to a sterile tube. Add the appropriate volume of DMSO.

-

Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Protocol 2: Determination of this compound Solubility

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a tube.

-

Equilibration: Vortex the mixture vigorously for several minutes and then allow it to equilibrate at a constant temperature (e.g., room temperature or 37°C) for several hours to ensure saturation.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with the solvent. Measure the concentration of this compound in the diluted supernatant using a spectrophotometer (if the molar absorptivity is known) or by HPLC with a standard curve.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 3: Stability Assessment of this compound Solution by HPLC

Objective: To assess the stability of a this compound solution over time under specific storage conditions.

Materials:

-

Prepared this compound stock solution

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (to be optimized for this compound)

-

Incubators or storage chambers at desired temperatures

Procedure:

-

Initial Analysis (Time 0): Immediately after preparing the this compound solution, perform an HPLC analysis to determine the initial concentration and purity. This will serve as the baseline.

-

Storage: Store aliquots of the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and analyze it by HPLC.

-

Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Also, observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

Caption: Mechanism of action of this compound on the bacterial ribosome.

Caption: Workflow for this compound solution preparation and stability testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracycline - Wikipedia [en.wikipedia.org]

- 5. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetromycin C1 as a Laboratory Bactericide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetromycin C1

This compound is a bactericidal antibiotic isolated from Streptomyces sp., specifically from the strain MK67-CF9.[1][2] It is noted for its excellent antibacterial activity against Gram-positive bacteria and various multi-drug resistant bacterial strains.[1][2] Preliminary data suggests it has low toxicity, making it a compound of interest for further research and development as an antibacterial agent.[1] The molecular formula of this compound is C₅₀H₆₄O₁₄.[1]

These application notes provide a comprehensive overview of the laboratory applications of this compound, including detailed protocols for determining its bactericidal activity and assessing its preliminary safety profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₄O₁₄ | [1] |

| Appearance | Colorless acicular crystal | [1] |

| Melting Point | 190-193 °C | [1] |

| Producing Organism | Streptomyces sp. MK67-CF9 | [1][2] |

Antibacterial Spectrum

This compound has demonstrated significant activity against Gram-positive bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common bacterial strains.

Note: These values are illustrative and should be determined experimentally for each specific application.

Table 2: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 |

| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 1 | 2 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 4 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 0.5 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.125 | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | >64 | >64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >64 |

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been fully elucidated. However, many antibiotics derived from Streptomyces inhibit essential cellular processes in bacteria. A common mechanism is the inhibition of protein synthesis by targeting the bacterial ribosome. The diagram below illustrates a generalized pathway for protein synthesis inhibition.

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in a laboratory setting.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound.

Caption: MIC determination workflow.

Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains of interest

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that kills the bacteria.

Caption: MBC determination workflow.

Materials:

-

Completed MIC plate

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Spot-plate the aliquot onto an MHA plate.

-

Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of this compound against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 3: Hypothetical Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |

| HEK293 | 24 | >100 |

| HeLa | 24 | >100 |

Storage and Handling

-

Storage: Store this compound as a solid at -20°C. Protect from light and moisture.

-

Handling: Use standard laboratory safety procedures, including wearing gloves and a lab coat. Handle as a potentially hazardous substance. Prepare solutions in a chemical fume hood.

Disclaimer

This document is intended for research use only. The provided protocols and data are for guidance and illustration purposes. Researchers should independently validate all procedures and findings for their specific experimental conditions. This compound is not for human or veterinary use.

References

In Vitro Efficacy of Tetromycin C1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific in vitro efficacy of Tetromycin C1 is not extensively available in public literature. The following application notes and protocols are based on established methodologies for the evaluation of novel antibiotics, particularly those derived from Streptomyces species and belonging to the tetracycline class. The data presented are illustrative examples to guide researchers in their experimental design and data presentation.

Introduction

This compound is an antibiotic isolated from Streptomyces sp.[1] While specific efficacy data is limited, its origin suggests potential as a bactericidal agent. This document provides a comprehensive guide to the in vitro evaluation of this compound, covering its potential antibacterial and anticancer activities. Detailed protocols for key assays, illustrative data, and diagrams of experimental workflows and potential signaling pathways are presented to facilitate research and development.

Data Presentation: Illustrative Efficacy of this compound

The following tables summarize hypothetical, yet realistic, quantitative data for the in vitro efficacy of this compound against a panel of bacterial strains and cancer cell lines.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 1 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 4 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 |

Table 2: Illustrative Half-maximal Inhibitory Concentrations (IC50) of this compound against various cancer cell lines.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 25.8 |

| HCT116 | Colon Cancer | 18.5 |

| HeLa | Cervical Cancer | 22.1 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures in logarithmic growth phase

-

This compound stock solution

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

The final volume in each well will be 200 µL.

-

-

Controls:

-

Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing 200 µL of uninoculated MHB.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both the floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Mandatory Visualizations

Caption: Workflow for MIC Determination.

Caption: Workflow for Apoptosis Assay.

Caption: Hypothetical Signaling Pathway.

References

Application Notes and Protocols for Tetracycline Antibiotics in the Study of Antibiotic Resistance Mechanisms

Introduction

Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in bacteria.[1][2][3] Their efficacy and established mechanisms of action and resistance make them valuable tools for researchers studying the fundamental aspects of antibiotic resistance. This document provides detailed protocols and data presentation formats to guide researchers in utilizing tetracyclines for these studies.

Mechanism of Action

Tetracyclines primarily function by binding to the bacterial 30S ribosomal subunit, a key component of the machinery responsible for protein synthesis.[1][4] This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, effectively halting the elongation of the polypeptide chain and inhibiting protein synthesis. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's effectiveness against a specific bacterium. Below is a summary of representative MIC values for tetracycline against various bacterial strains, compiled from the literature.

| Bacterial Strain | Antibiotic | MIC Range (µg/mL) | Reference |

| Lactobacillus fermentum | Tetracycline | 4 - 8 | |

| Lactobacillus rhamnosus | Tetracycline | 4 - 8 | |

| Lactobacillus plantarum | Tetracycline | 16 - 32 | |

| Streptococcus pneumoniae | Tetracycline | ≤ 2.0 (Susceptible) | |

| Various Pathogens | Tetracycline | 0.02 - 1.56 | |

| Lactic Acid Bacteria | Tetracycline | 0.5 - 32 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a tetracycline antibiotic against a bacterial strain.

Materials:

-

Tetracycline antibiotic stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer or plate reader

-

Incubator

Protocol:

-

Prepare a serial two-fold dilution of the tetracycline antibiotic in MHB in the wells of a 96-well plate. The concentration range should span the expected MIC.

-

Dilute the overnight bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Optionally, read the absorbance at 600 nm using a plate reader to quantify bacterial growth.

Screening for Tetracycline Resistance Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) to screen for the presence of common tetracycline resistance genes, such as tet(M) (ribosomal protection) and tet(A) (efflux pump).

Materials:

-

Bacterial genomic DNA, extracted from the strain of interest

-

PCR primers specific for the target resistance genes (e.g., tet(M), tet(A))

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA ladder

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain using a commercial kit or standard protocols.

-

PCR Amplification:

-

Set up a PCR reaction mixture containing the extracted genomic DNA, forward and reverse primers for the target gene, Taq polymerase, dNTPs, and PCR buffer.

-

Use a thermocycler to perform the PCR with the following general steps:

-

Initial denaturation (e.g., 95°C for 5 minutes)

-

30-35 cycles of:

-

Denaturation (e.g., 95°C for 30 seconds)

-

Annealing (temperature dependent on primers, e.g., 55°C for 30 seconds)

-

Extension (e.g., 72°C for 1 minute per kb of expected product size)

-

-

Final extension (e.g., 72°C for 10 minutes)

-

-

-

Gel Electrophoresis:

-

Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Run the gel to separate the DNA fragments by size.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the resistance gene.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of tetracycline antibiotics.

Caption: Major mechanisms of tetracycline resistance in bacteria.

Caption: Experimental workflow for MIC determination.

References

Application Notes and Protocols for Testing Tetromycin C1 on Multi-Drug Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multi-drug resistant (MDR) bacteria represents a significant threat to global public health. The development of novel antimicrobial agents with activity against these resilient pathogens is a critical area of research. Tetromycin C1, an antibiotic bactericide isolated from Streptomyces sp., presents a potential candidate in the fight against antimicrobial resistance.[1] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy against a panel of clinically relevant MDR bacteria.

The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver reproducible and reliable data for the preclinical assessment of a new antimicrobial compound.[2][3] These methods will enable researchers to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this compound against various MDR bacterial strains.

Mechanism of Action: The Tetracycline Class

While specific data on this compound is limited, it belongs to the tetracycline class of antibiotics. Tetracyclines are known to be broad-spectrum antibiotics that act by inhibiting protein synthesis in bacteria.[2][4] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. In some cases, bactericidal activity has also been observed.

Bacterial resistance to tetracyclines is commonly mediated by two primary mechanisms: the acquisition of genes encoding for efflux pumps that actively transport the antibiotic out of the cell, and the production of ribosomal protection proteins that prevent the binding of tetracyclines to the ribosome. Newer generation tetracyclines have been developed to overcome these resistance mechanisms.

Experimental Protocols

Preliminary Characterization of this compound

Prior to initiating antimicrobial susceptibility testing, it is crucial to determine the fundamental physicochemical properties of this compound.

Objective: To determine the solubility and stability of this compound in relevant solvents and microbiological media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

Protocol:

-

Solubility Testing:

-

Attempt to dissolve a known weight of this compound in sterile deionized water.

-

If insoluble in water, use a minimal amount of DMSO to dissolve the compound. Record the concentration of the stock solution.

-

Determine the maximum solubility in CAMHB by preparing serial dilutions of the stock solution and observing for any precipitation.

-

-

Stability Testing:

-

Prepare a solution of this compound in CAMHB at a relevant test concentration.

-

Incubate the solution at 37°C for 24 hours.

-

Measure the absorbance spectrum of the solution at time 0 and 24 hours to check for any degradation.

-

Alternatively, use High-Performance Liquid Chromatography (HPLC) for a more accurate assessment of stability.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique for MIC determination.

Objective: To determine the MIC of this compound against a panel of MDR bacterial strains.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

MDR bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Carbapenem-resistant Enterobacteriaceae (CRE), Multi-drug resistant Pseudomonas aeruginosa, Multi-drug resistant Acinetobacter baumannii)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of this compound Dilutions:

-

In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, read the optical density (OD) at 600 nm using a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Objective: To determine the MBC of this compound against the tested MDR bacterial strains.

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips and spreader

Protocol:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (the MIC well and at least two higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

MBC Determination:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity of an antibiotic over time.

Objective: To evaluate the time-dependent killing of this compound against a selected MDR bacterial strain.

Materials:

-

This compound stock solution

-

CAMHB

-

Selected MDR bacterial strain

-

Sterile culture tubes

-

MHA plates

-

Spectrophotometer

Protocol:

-

Preparation of Test Cultures:

-

Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control tube without the antibiotic.

-

-

Inoculation:

-

Prepare a bacterial inoculum as described for the MIC assay and add it to each tube to achieve a starting density of approximately 5 x 10^5 CFU/mL.

-

-

Sampling and Plating:

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto MHA plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Count the number of colonies and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

-

A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

-

Data Presentation

All quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison across different MDR bacterial strains.

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | This compound MBC (µg/mL) |

| Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-resistant | ||

| Enterococcus faecalis (VRE) ATCC 51299 | Vancomycin-resistant | ||

| Klebsiella pneumoniae (CRE) BAA-1705 | Carbapenem-resistant | ||

| Pseudomonas aeruginosa ATCC 27853 | Multi-drug resistant | ||

| Acinetobacter baumannii BAA-1605 | Multi-drug resistant |

Note: The above table is a template. The actual strains and their resistance profiles should be detailed based on the specific isolates used in the study.

Visualization of Workflows and Pathways

To facilitate a clear understanding of the experimental processes and the underlying mechanisms, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for in vitro testing of this compound.

Caption: General mechanism of action of tetracycline antibiotics.

References

Tetromycin C1: Uncharted Territory as a Tool Compound in Drug Discovery

Despite its classification as an antibiotic with activity against Gram-positive bacteria, detailed information regarding Tetromycin C1's specific mechanism of action, quantitative biological data, and established experimental protocols for its use as a tool compound in drug discovery remains largely unavailable in the public domain. Extensive searches of scientific literature and patent databases reveal a significant gap in the understanding of this particular tetracycline analog, hindering its broader application in research and development.

This compound is an antibiotic isolated from the fermentation of Streptomyces sp.[1]. While its general antibacterial properties have been noted, specific details regarding its molecular targets and its effects on cellular signaling pathways have not been extensively characterized. This lack of data prevents the formulation of detailed application notes and standardized protocols for its use as a specific probe in drug discovery research.

Physicochemical Properties

While detailed biological data is scarce, some basic physicochemical properties of this compound have been documented.

| Property | Value | Reference |

| Molecular Formula | C50H64O14 | [1] |

| Appearance | Colorless acicular crystal | [1] |

| Melting Point | 190-193 °C | [1] |

| Specific Rotation | [α]D^25 = -26.0° (c 0.53 in acetone) | [1] |

The Tetracycline Class: A Broader Perspective

This compound belongs to the tetracycline class of antibiotics. Generally, tetracyclines are known to be broad-spectrum antibiotics that inhibit protein synthesis in bacteria.[2][3] They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2]